![molecular formula C14H12N6 B5622054 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5622054.png)

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

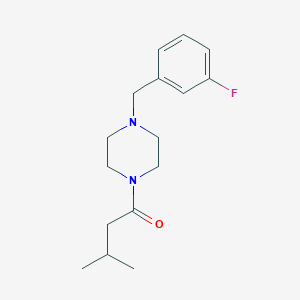

The synthesis of 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multi-step chemical reactions, starting from pyrazole precursors. These precursors undergo a series of reactions, including heterocyclization, methylation, nucleophilic displacement, and cyclocondensation, to form the desired pyrazolo-triazolo-pyrimidine derivatives. For example, a series of these derivatives were synthesized by Baraldi et al. (1996), demonstrating potent and selective antagonistic activity against A2A adenosine receptors (Baraldi et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule, crucial for understanding the compound's biological activity and interaction with adenosine receptors. The structural features responsible for the selectivity and potency of these compounds against A2A receptors have been detailed in studies such as those by Baraldi et al. (1994), which identified compounds with low nanomolar affinity for A2A receptors (Baraldi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative cyclization, which is a key step in their synthesis. The introduction of different substituents at specific positions on the pyrazolo-triazolo-pyrimidine core can significantly affect their affinity and selectivity towards adenosine receptors. Studies by Nagamatsu and Fujita (1999) describe convenient syntheses of these compounds, highlighting their potential as xanthine oxidase inhibitors, indicating broader pharmacological applications beyond adenosine receptor antagonism (Nagamatsu & Fujita, 1999).

Wirkmechanismus

Target of Action

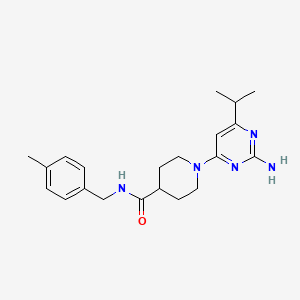

AKOS000662999, also known as 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CCG-143830, or Z56983804, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound acts as an inhibitor of CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .

Biochemical Pathways

The primary biochemical pathway affected by AKOS000662999 is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

It is known that the compound has shown superior cytotoxic activities against certain cell lines, suggesting good cellular permeability

Result of Action

The inhibition of CDK2 by AKOS000662999 leads to cell cycle arrest, which can result in the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation .

Zukünftige Richtungen

The compound “7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is part of a new set of small molecules that have been designed and synthesized as potential inhibitors of CDK2 . This suggests that future research may focus on further exploring its potential as a cancer treatment, as well as studying its properties and effects in more detail .

Biochemische Analyse

Biochemical Properties

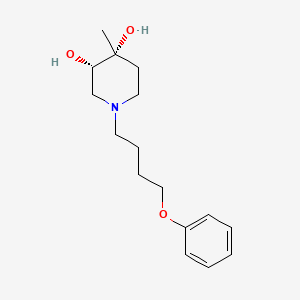

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leucine 83, which stabilizes the enzyme-inhibitor complex . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby disrupting cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest at the G1 phase and promotes apoptosis . This is achieved through the inhibition of CDK2, which leads to the accumulation of unphosphorylated retinoblastoma protein and the subsequent activation of apoptotic pathways. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK2 and its downstream targets.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with key residues . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as cyclin A2, which forms a complex with CDK2 and is essential for its activity. By disrupting the CDK2-cyclin A2 complex, the compound further inhibits CDK2 activity and enhances its anti-proliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative activity in cancer cells for several days

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Studies in animal models have shown that the compound has a narrow therapeutic window, and careful dose optimization is required to achieve the desired anti-cancer effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK2 and other enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites These metabolites may retain some of the biological activity of the parent compound or may be further metabolized to inactive forms

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, such as CDK2 and cyclin A2, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its chemical properties, such as lipophilicity and molecular size, as well as the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s activity may be influenced by its subcellular localization, as it needs to be in close proximity to its target proteins to exert its inhibitory effects. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity.

Eigenschaften

IUPAC Name |

10-methyl-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c1-9-3-5-10(6-4-9)12-17-14-11-7-16-19(2)13(11)15-8-20(14)18-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVJVXGJVFGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5621988.png)

![3-[(2-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5622004.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5622021.png)

![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5622030.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5622053.png)

![(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622058.png)